molecular formula C15H15ClN2O2S B4970660 2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide

2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide

Cat. No.: B4970660
M. Wt: 322.8 g/mol
InChI Key: DKIRCUBULNPEOV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, a pyridine ring, and a sulfanylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 2-mercaptoethylamine and pyridine-2-carboxaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-12-4-6-13(7-5-12)20-11-14(19)17-9-10-21-15-3-1-2-8-18-15/h1-8H,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIRCUBULNPEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCCNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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